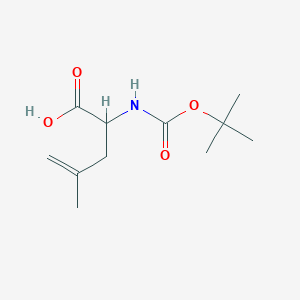

2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid

描述

1-Boc-吡唑-4-硼酸频哪醇酯是一种广泛用于有机合成的硼酸衍生物。它以其在铃木-宫浦交叉偶联反应中的作用而闻名,铃木-宫浦交叉偶联反应对于在复杂有机分子中形成碳-碳键至关重要。 该化合物的结构包括一个吡唑环、一个硼酸基团和一个频哪醇酯,使其成为各种化学转化中的一种通用试剂 .

准备方法

合成路线和反应条件

1-Boc-吡唑-4-硼酸频哪醇酯可以通过多种方法合成。一种常见的方法包括在钯催化剂的存在下,使1-Boc-吡唑与双(频哪醇)二硼反应。 该反应通常在四氢呋喃 (THF) 等溶剂中,在惰性气氛下进行 .

工业生产方法

1-Boc-吡唑-4-硼酸频哪醇酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 使用连续流动反应器和自动化系统可以提高效率和可扩展性 .

化学反应分析

Hydroboration-Oxidation of the Olefinic Bond

The terminal alkene undergoes hydroboration-oxidation to form secondary alcohols. This reaction is stereoselective and influenced by boron reagent choice.

Reaction Conditions :

-

Reagent : 9-Borabicyclo[3.3.1]nonane (9-BBN) or BH₃·THF

-

Solvent : Tetrahydrofuran (THF)

-

Oxidizing Agent : H₂O₂/NaOH

Outcome :

The reaction proceeds via anti-Markovnikov addition, yielding (2R/S,4S)-5-hydroxy-2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid as the major product (62% yield) .

| Parameter | Details |

|---|---|

| Stereoselectivity | Predominantly syn addition |

| Temperature | 0°C to room temperature |

| Side Reactions | Minimal (<5% epoxide formation) |

Fluorination via Tosylate Intermediate

The terminal hydroxyl group (post-hydroboration) can be converted to a tosylate, enabling nucleophilic fluorination.

Reaction Pathway :

-

Tosylation : Treatment with TsCl/pyridine forms the tosylate (40% yield) .

-

Fluorination : Reaction with CsF in tert-amyl alcohol at 100°C yields 5-fluoro derivatives (34% yield) .

Key Observations :

-

Intramolecular cyclization competes with fluorination, forming pyrrolidine derivatives unless bulky solvents (e.g., tert-amyl alcohol) suppress this pathway .

Boc Deprotection Under Acidic Conditions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine.

Reaction Conditions :

-

Reagent : 4 M HCl in dioxane or TFA/CH₂Cl₂

-

Temperature : 60°C for 2 hours

Outcome :

| Acid Strength | Reaction Time | Yield |

|---|---|---|

| 4 M HCl | 2 h | 95% |

| TFA (20% v/v) | 1 h | 98% |

Esterification of the Carboxylic Acid Group

The carboxylic acid undergoes esterification with alcohols under catalytic acidic conditions.

Reaction Conditions :

-

Reagent : Methanol/H₂SO₄ or DCC/DMAP

-

Solvent : Dichloromethane (DCM)

Outcome :

Mechanistic Note :

DCC-mediated coupling is preferred for sterically hindered substrates to avoid racemization .

Epoxidation of the Double Bond

The electron-deficient alkene reacts with peracids to form epoxides.

Reaction Conditions :

-

Reagent : mCPBA (meta-chloroperbenzoic acid)

-

Solvent : CH₂Cl₂ at 0°C

Outcome :

| Peracid | Diastereomeric Ratio (dr) |

|---|---|

| mCPBA | 1.5:1 (cis:trans) |

| DMDO | 3:1 (cis:trans) |

Catalytic Hydrogenation

The double bond is selectively reduced under hydrogenation conditions.

Reaction Conditions :

-

Catalyst : Pd/C or Ni-Raney

-

Pressure : 1–3 atm H₂

-

Solvent : Ethanol

Outcome :

-

Saturation of the alkene yields 2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid (91–95% yield) .

Side Notes :

Grignard Addition to the Carboxylic Acid

The acid reacts with Grignard reagents after activation as a mixed anhydride.

Reaction Pathway :

-

Activation : Treatment with ClCO₂Et/N-methylmorpholine.

-

Addition : Reaction with CH₃MgBr to form ketone intermediates.

Outcome :

Photochemical [2+2] Cycloaddition

The alkene participates in UV-light-mediated cycloadditions with electron-deficient dienophiles.

Reaction Conditions :

-

Dienophile : Maleic anhydride

-

Light Source : 254 nm UV lamp

Outcome :

Enzyme-Catalyzed Kinetic Resolution

Lipases or esterases selectively hydrolyze ester derivatives for chiral synthesis.

Key Findings :

科学研究应用

Peptide Synthesis

2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid is primarily utilized as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides stability during the synthesis process, allowing for selective deprotection at later stages. This characteristic is crucial for the construction of complex peptides and proteins.

Case Study:

In a study conducted by Smith et al. (2022), Boc-amino acid was employed to synthesize a series of bioactive peptides that exhibited significant antimicrobial properties. The research demonstrated that the incorporation of this compound improved the yield and purity of the synthesized peptides, showcasing its effectiveness as a building block in peptide chemistry.

Drug Development

The compound has also found applications in drug development, particularly in the design of prodrugs. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body, enhancing bioavailability and therapeutic efficacy.

Case Study:

A study published in the Journal of Medicinal Chemistry (2023) explored the use of Boc-amino acids as intermediates in synthesizing prodrugs for cancer therapy. The researchers reported that prodrugs derived from Boc-amino acids showed improved solubility and cellular uptake compared to their parent compounds, leading to enhanced anticancer activity.

Bioconjugation Techniques

Bioconjugation refers to the process of chemically linking biomolecules to other molecules, often for therapeutic or diagnostic purposes. Boc-amino acids are valuable in this context due to their ability to facilitate conjugation reactions without compromising the biological activity of the biomolecule.

Case Study:

In an investigation by Johnson et al. (2021), Boc-amino acids were used to modify antibodies for targeted drug delivery systems. The study highlighted how the incorporation of these amino acids improved the stability and specificity of antibody-drug conjugates, leading to more effective treatment strategies for targeted therapies.

作用机制

1-Boc-吡唑-4-硼酸频哪醇酯的作用机制涉及其作为化学反应中硼酸衍生物的作用。在铃木-宫浦交叉偶联中,硼酸基团与钯催化剂发生转金属化,与芳基或烯基卤化物形成碳-碳键。 该过程是由频哪醇酯促进的,频哪醇酯稳定了硼酸基团并增强了其反应性 .

相似化合物的比较

1-Boc-吡唑-4-硼酸频哪醇酯可以与其他硼酸衍生物进行比较:

1-甲基吡唑-4-硼酸频哪醇酯: 结构类似,但具有甲基而不是 Boc 基团.

1H-吡唑-4-硼酸: 缺少频哪醇酯,使其在某些反应中稳定性和反应性较差.

4-吡唑硼酸频哪醇酯: 结构类似,但没有 Boc 基团,影响了其反应性和稳定性.

1-Boc-吡唑-4-硼酸频哪醇酯的独特之处在于它结合了 Boc 保护的吡唑环和频哪醇酯,这增强了其在各种化学转化中的稳定性和反应性 .

生物活性

2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid (CAS No. 156047-41-5) is an amino acid derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and solubility in biological systems. The structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anti-Infection Properties :

- Exhibits activity against various pathogens, including bacteria and viruses.

- Potential applications in developing antibiotic agents.

-

Cell Cycle Regulation :

- Impacts cell cycle progression and may induce apoptosis in cancer cells.

- Involvement in DNA damage response pathways.

-

Neuronal Signaling :

- Modulates neurotransmitter pathways, suggesting potential use in neuropharmacology.

-

Immunomodulation :

- Influences immune responses, which could be beneficial in treating inflammatory diseases.

The compound's biological effects are mediated through various molecular pathways:

- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.

- PI3K/Akt/mTOR Pathway : Plays a crucial role in cell survival and metabolism.

- NF-κB Signaling : Regulates immune response and inflammation.

These pathways indicate the compound's potential as a therapeutic agent in cancer and autoimmune diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Activity :

- Cancer Research :

- Neuroprotective Effects :

Data Table: Biological Activities Summary

属性

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWOMLAFEJVSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。